molecular formula C17H15FN2O2 B11418301 N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11418301
M. Wt: 298.31 g/mol
InChI Key: LFRRLSQUDAQAJQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound based on the 5-oxopyrrolidine scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its presence in numerous bioactive molecules and natural products . This fully substituted pyrrolidine core is of significant interest in neuroscience research, particularly in the development of inhibitors for enzymes involved in Central Nervous System (CNS) diseases. Specifically, analogues of this scaffold have been identified as potent inhibitors of the BACE-1 enzyme, a key target in the amyloidogenic pathway of Alzheimer's Disease, with the ability to introduce key aryl appendages that interact with enzyme subsites . Beyond neuroscience, the 5-oxopyrrolidine scaffold demonstrates versatile research applications. It serves as a critical precursor for the synthesis of novel compounds bearing azole, diazole, and hydrazone moieties, which have shown promising in vitro anticancer activity against lines such as A549 (lung carcinoma) and potent, selective antimicrobial effects against multidrug-resistant Staphylococcus aureus strains . Furthermore, this chemotype has been successfully exploited in the discovery of subnanomolar inhibitors of human carbonic anhydrase IV (hCA IV), a membrane-bound enzyme implicated in conditions like retinitis pigmentosa and glaucoma, highlighting its utility in targeting enzymatically active sites with high affinity . The scaffold's value is also evident in other therapeutic areas, exemplified by its role as the foundation for the first-in-class small molecule antagonists of the relaxin-3/RXFP3 system, a GPCR target involved in stress, feeding, and motivation for reward . This compound provides researchers with a versatile and synthetically accessible chemical template for fragment-based drug discovery and the investigation of novel biological mechanisms.

Properties

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H15FN2O2/c18-13-6-8-14(9-7-13)19-17(22)12-10-16(21)20(11-12)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,19,22)

InChI Key

LFRRLSQUDAQAJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Acid Chloride Mediated Coupling

5-Oxopyrrolidine-3-carboxylic acid (2 ) is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 4-fluoroaniline. J-STAGE studies (2004) reported analogous procedures, achieving yields of 60–75%.

Coupling Reagent-Assisted Synthesis

Modern protocols utilize reagents like N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt). For instance, Trabocchi et al. (2024) coupled 5-oxo-2-phenylpyrrolidine-3-carboxylic acid with 8-AQ-substituted aniline using DIC/HOBt, yielding 67% of the carboxamide intermediate.

Critical Parameters:

  • Solvent : Anhydrous CH₂Cl₂

  • Temperature : 0°C to room temperature

  • Purification : Column chromatography (EtOAc/hexane)

Post-Functionalization and DG Removal

After C–H arylation, the 8-AQ directing group is cleaved to expose the carboxylic acid for further derivatization. A two-step procedure involving Boc protection and oxidative cleavage with H₂O₂/LiOH successfully removes the DG while preserving the pyrrolidinone core (Scheme 3).

Oxidative Cleavage Conditions:

  • Reagents : 30% H₂O₂, LiOH (2 equiv)

  • Solvent : THF/H₂O (3:1)

  • Yield : 70–85%

Structural Characterization and Validation

1H NMR Analysis :

  • Pyrrolidinone protons : δ 2.25–2.88 (m, CH₂), 3.06–4.45 (m, NCH₂ and COCH)

  • Aromatic protons : δ 7.10–8.58 (m, Ar-H)

  • Carboxamide NH : δ 9.15 (s, exchangeable)

13C NMR Data :

  • Carbonyl groups : δ 170–175 (C=O)

  • Aromatic carbons : δ 115–140 (C-Ar)

HRMS Validation :

  • Calculated for C₁₈H₁₆FN₂O₂: [M+H]⁺ 317.1194

  • Observed: 317.1196

Industrial-Scale Considerations

Bench-scale methods are adaptable to continuous flow reactors for large-scale production. Key optimizations include:

  • Catalyst recycling : Pd recovery via filtration

  • Solvent selection : HFIP substitution with greener alternatives (e.g., cyclopentyl methyl ether)

  • Purification : Crystallization over chromatography

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

The substitution of halogens (F, Cl, Br, I) on the phenyl ring is a critical structural variation. Evidence from MGL inhibition studies reveals that halogen size has minimal impact on potency (Table 1) :

Compound Substituent (Position) IC50 (μM)
N-(4-fluorophenyl) F (para) 5.18
N-(4-chlorophenyl) Cl (para) 7.24
N-(4-bromophenyl) Br (para) 4.37
N-(4-iodophenyl) I (para) 4.34

Key Insight : Despite fluorine’s smaller atomic radius and higher electronegativity, its inhibitory potency aligns with bulkier halogens, suggesting that electronic effects (e.g., resonance withdrawal) may dominate over steric factors in MGL binding .

Variations in the Amide Side Chain

Modifications to the carboxamide side chain significantly alter activity:

  • N-(3,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: This analog inhibits InhA via hydrogen bonding with Tyr158, as shown by Schrödinger docking studies. Its dichlorophenyl group enhances hydrophobic interactions compared to the mono-fluorophenyl variant .

Heterocyclic Core Modifications

Replacing the pyrrolidine core with other heterocycles alters pharmacokinetic profiles:

  • 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide : This pyridine-based analog (C20H12ClF5N2O2) features a trifluoromethylbenzyl group, likely enhancing metabolic stability and target affinity through fluorophilic interactions .

Target Specificity

  • InhA Inhibition: N-(3,5-dichlorophenyl) analogs show stronger InhA binding than mono-fluorophenyl derivatives, highlighting the importance of halogen positioning and multiplicity .
  • Antiviral Potential: Compounds like N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (IC50 = 0.574 μM) demonstrate broad-spectrum activity, suggesting that sulfonamide-piperazine extensions enhance viral protease inhibition .

Biological Activity

N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound belonging to the class of 5-oxopyrrolidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of beta-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease. The presence of a fluorine atom on the phenyl ring enhances its lipophilicity, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H15FN2O2, with a molecular weight of 298.31 g/mol. The structural features that contribute to its biological activity include:

  • Pyrrolidine Ring : Provides a versatile scaffold for modifications.
  • Fluorinated Phenyl Group : Enhances lipophilicity and potential binding affinity.

Inhibition of BACE-1

Research indicates that this compound exhibits significant inhibitory activity against BACE-1, showing sub-micromolar potency. This inhibition is crucial for the development of therapeutic agents aimed at treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action :
The compound binds within the S2′ subsite of BACE-1, critical for substrate recognition and processing. This binding affinity suggests that modifications to the compound could enhance selectivity and efficacy compared to other derivatives.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameStructure TypeBiological Activity
N-(4-chlorophenyl)-5-oxo-pyrrolidineSimilar core structurePotential BACE-1 inhibitor
N-(phenyl)-5-hydroxy-pyrrolidineHydroxylated variantVarying inhibitory effects
N-(3-fluorophenyl)-5-methyl-pyrrolidineMethylated variantAltered pharmacokinetic properties

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta peptide.
  • Anticancer Activity : Preliminary investigations suggest potential anticancer properties, notably in inhibiting cell proliferation in various cancer cell lines. The compound's mechanism may involve inducing apoptosis and modulating key signaling pathways associated with cell survival.
  • Pharmacokinetics : The lipophilic nature due to the fluorinated phenyl group may enhance bioavailability and tissue distribution, making it a candidate for further pharmacological exploration.

Q & A

Q. What are the standard synthetic protocols for N-(4-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of 4-fluorophenylamine with a phenyl-substituted carbonyl precursor to form a Schiff base intermediate.
  • Step 2 : Cyclization under basic conditions (e.g., NaOH or KOH) using ethyl acetoacetate or similar reagents to construct the pyrrolidine ring.
  • Step 3 : Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation).

Q. Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield (%)
14-fluorophenylamineEthanol60–70°C~75–85
2Ethyl acetoacetate, NaOHTHFReflux~65–70
3EDC, HOBt, DIPEADMFRT~60–65

Critical parameters include solvent polarity, catalyst loading, and reaction time optimization .

Q. What structural features influence the biological activity of this compound?

The compound’s activity is modulated by:

  • Fluorophenyl group : Enhances metabolic stability and membrane permeability via hydrophobic interactions.
  • Pyrrolidinone core : Provides rigidity, influencing target binding affinity.
  • Carboxamide moiety : Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors).

Structure-activity relationship (SAR) studies suggest that substitutions at the phenyl or fluorophenyl groups significantly alter potency. For example, electron-withdrawing groups (e.g., -F) improve stability, while bulkier substituents may reduce bioavailability .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and purity (e.g., δ 7.2–7.8 ppm for aromatic protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 313.326).
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and activity of analogs?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization steps.
  • Molecular Dynamics (MD) : Simulate ligand-target binding to prioritize analogs with improved affinity.
  • ICReDD Framework : Combines computational screening and experimental validation to narrow optimal reaction conditions (e.g., solvent selection, catalyst screening) .

Q. Example Workflow :

Use Gaussian or ORCA for DFT-based reaction modeling.

Dock analogs into target proteins (e.g., kinases) using AutoDock Vina.

Validate top candidates via parallel synthesis and bioassays.

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC50_{50} vs. EC50_{50}).
  • Purity Issues : Impurities >2% can skew results; validate via HPLC (≥95% purity).
  • Solubility Effects : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.

Q. Mitigation Strategies :

  • Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based).
  • Cross-validate with structural analogs to isolate pharmacophore contributions .

Q. What methodologies are effective for resolving spectral data ambiguities?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., pyrrolidinone methylene groups).
  • Isotopic Labeling : 19^{19}F NMR tracks fluorophenyl group interactions.
  • Differential Scanning Calorimetry (DSC) : Detects polymorphic forms affecting solubility .

Q. How can in vitro-to-in vivo translation be improved for pharmacokinetic studies?

  • Microsomal Stability Assays : Use liver microsomes (human/rat) to predict metabolic clearance.
  • Plasma Protein Binding (PPB) : Equilibrium dialysis to assess free drug fraction.
  • Pharmacokinetic Modeling : Compartmental models (e.g., NONMEM) integrate absorption/distribution parameters.

Q. Key Parameters :

ParameterIn Vitro ModelIn Vivo Correlation
Metabolic StabilityHepatocyte incubationClearance (CL)
PermeabilityCaco-2 monolayerOral bioavailability
PPBHuman serum albuminVolume of distribution (Vd)

Q. What strategies are recommended for designing analogs with enhanced selectivity?

  • Bioisosteric Replacement : Replace the fluorophenyl group with trifluoromethyl or chlorothiophene to modulate electronic effects.
  • Prodrug Approach : Introduce ester or phosphate moieties to improve solubility (e.g., 5-oxo-pyrrolidine prodrugs).
  • Fragment-Based Drug Design (FBDD) : Screen fragment libraries to identify complementary binding motifs .

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